(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride (1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807901-49-0
VCID: VC7561392
InChI: InChI=1S/C9H9Cl2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1
SMILES: C1C(C1N)C2=C(C=C(C=C2)Cl)Cl.Cl
Molecular Formula: C9H10Cl3N
Molecular Weight: 238.54

(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride

CAS No.: 1807901-49-0

Cat. No.: VC7561392

Molecular Formula: C9H10Cl3N

Molecular Weight: 238.54

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride - 1807901-49-0

Specification

CAS No. 1807901-49-0
Molecular Formula C9H10Cl3N
Molecular Weight 238.54
IUPAC Name (1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9Cl2N.ClH/c10-5-1-2-6(8(11)3-5)7-4-9(7)12;/h1-3,7,9H,4,12H2;1H/t7-,9+;/m0./s1
Standard InChI Key VBYWXDXPQBZRIB-DKXTVVGFSA-N
SMILES C1C(C1N)C2=C(C=C(C=C2)Cl)Cl.Cl

Introduction

(1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound that belongs to the class of cyclopropylamines. It is characterized by the presence of a dichlorophenyl group attached to a cyclopropane ring, which imparts unique chemical and biological properties. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research.

Synthesis and Preparation

The synthesis of (1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride typically involves multi-step organic reactions. These processes often require careful control of reaction conditions to achieve the desired stereochemistry and purity. Advanced techniques such as continuous flow chemistry may be employed to optimize yields and minimize by-products.

Biological and Pharmacological Activities

While specific biological activities of (1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride are not extensively documented, compounds with similar structures have shown potential in medicinal chemistry. For instance, related cyclopropylamines have been explored for their enzyme inhibitory properties, which could lead to applications in drug development.

Comparison with Similar Compounds

Several compounds share structural similarities with (1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride, differing mainly in the substitution pattern on the phenyl ring. These variations can significantly affect the biological activity and chemical reactivity of the compounds.

CompoundStructural FeaturesUnique Aspects
(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amineSimilar cyclopropane structure with different dichlorophenyl substitutionDifferent biological activity profile
(1R,2S)-2-(2,4-Difluorophenyl)cyclopropan-1-amineFluorine substitution instead of chlorineAffects reactivity and biological activity
CyclopropylamineLacks the dichlorophenyl groupSimpler structure with less specificity

Research Findings and Applications

Research on (1R,2S)-2-(2,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is limited, but its structural analogs have been studied for potential therapeutic applications. The compound's unique stereochemistry and functional groups could contribute to its interaction with biological macromolecules, making it a subject of interest in drug discovery.

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